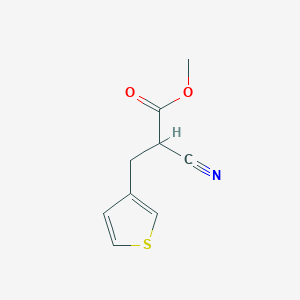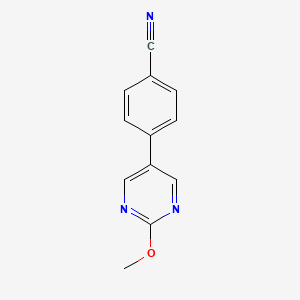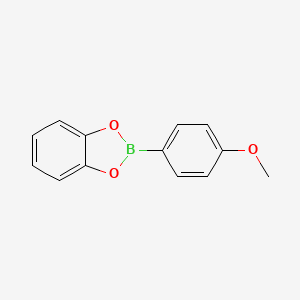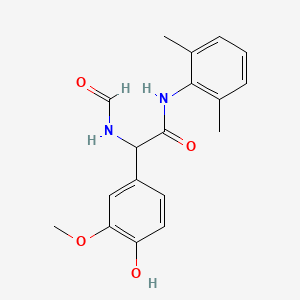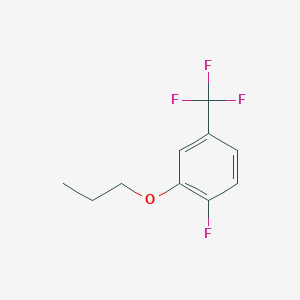
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10F4O and a molecular weight of 222.18 g/mol . This compound is characterized by the presence of a fluorine atom, a propoxy group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene involves several steps. One common method includes the reaction of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with propanol in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and the use of a solvent such as toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group (if present in intermediates) can be reduced to an amine.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a palladium catalyst. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of fluorinated organic compounds and their interactions with biological systems.
Medicine: Research into its potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the fluorine and trifluoromethyl groups can influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Fluoro-4-(trifluoromethyl)benzene: Lacks the propoxy group, leading to different chemical properties and reactivity.
2-Bromo-1-fluoro-4-(trifluoromethyl)benzene: Contains a bromine atom instead of a propoxy group, affecting its reactivity and applications.
Properties
CAS No. |
866615-10-3 |
|---|---|
Molecular Formula |
C10H10F4O |
Molecular Weight |
222.18 g/mol |
IUPAC Name |
1-fluoro-2-propoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F4O/c1-2-5-15-9-6-7(10(12,13)14)3-4-8(9)11/h3-4,6H,2,5H2,1H3 |
InChI Key |
YDLIMIRAWKRQHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


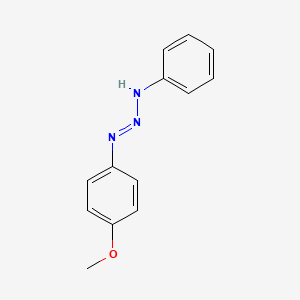
![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)
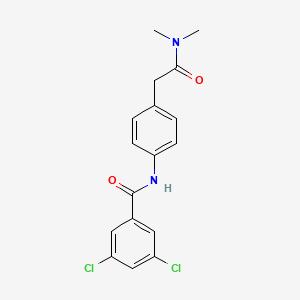
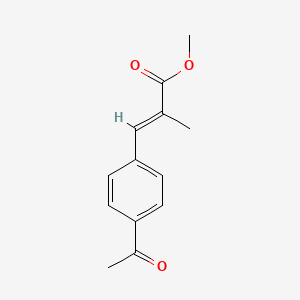
![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
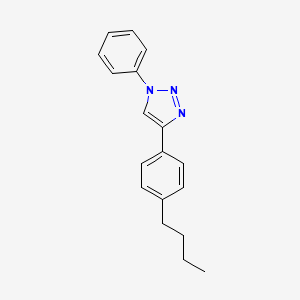
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)
